3-iodocyclopent-2-enone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-iodocyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPXRINRLPOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450459 | |
| Record name | 3-iodo-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61765-46-6 | |
| Record name | 3-iodo-2-cyclopenten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance in Modern Synthetic Organic Chemistry
In the realm of modern synthetic organic chemistry, the pursuit of efficient and selective methods for the construction of intricate molecules is paramount. The 2-cyclopentenone core is a frequently encountered structural element in a wide array of biologically active compounds. thieme-connect.com The strategic importance of 3-iodocyclopent-2-enone lies in its ability to serve as a linchpin for the introduction of molecular complexity. The vinyl iodide functionality is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. researchgate.net This allows for the direct and regioselective installation of a wide range of substituents at the C3 position of the cyclopentenone ring.
Furthermore, the enone moiety itself provides a handle for numerous other transformations. thieme-connect.com It can participate in conjugate additions, cycloadditions, and various other reactions that modify the ring system. thieme-connect.comorganic-chemistry.org This dual reactivity makes this compound a highly versatile platform for the divergent synthesis of a multitude of complex target molecules. Its utility is further underscored by its application in the total synthesis of several natural products, where it often serves as a key starting material or an advanced intermediate. researchgate.netresearchgate.net
Historical Development of Its Research Applications
The exploration of cyclopentenone chemistry has a rich history, with foundational methods like the Nazarov cyclization and the Pauson-Khand reaction providing early access to this important ring system. thieme-connect.comorganic-chemistry.org The introduction of halogenated cyclopentenones, such as 3-iodocyclopent-2-enone, significantly expanded the synthetic utility of this scaffold. Early research focused on leveraging the reactivity of the carbon-iodine bond. For instance, studies demonstrated its use in three-component coupling reactions, highlighting its potential for rapidly building molecular complexity. acs.org
A notable application that showcased the synthetic power of this compound was its use as a starting material in the preparation of more complex cyclopentenone derivatives. For example, it was utilized in the synthesis of 3-(pent-4′-ynyl)cyclopent-2-enone, a precursor for studying intramolecular photocycloaddition reactions. researchgate.netsci-hub.ru This work demonstrated the ability to introduce alkyne-containing side chains, which could then undergo further transformations. researchgate.net Over the years, the development of increasingly sophisticated catalytic methods has further broadened the scope of reactions in which this compound can participate, solidifying its role as a staple in the synthetic chemist's toolbox.
Scope and Objectives of Current Academic Investigations
Established Preparative Procedures
Conventional methods for the synthesis of this compound often serve as the foundation for more complex synthetic endeavors. These routes are typically characterized by their reliability and have been refined over time.
The preparation of this compound can be achieved through several established synthetic pathways. One common method involves the treatment of 1,3-cyclopentanedione (B128120) with triphenylphosphine (B44618) and iodine. ethernet.edu.et An alternative two-step, one-pot process includes the in situ activation of a precursor with mesyl chloride, followed by the addition of an iodide source and subsequent elimination to yield the target compound. ethernet.edu.et Another approach involves the iodination of cyclopentenone precursors. For instance, the reaction of cyclopent-2-enone with iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions can yield this compound.
The choice of iodinating agent and reaction conditions is crucial to control regioselectivity and avoid unwanted side reactions. For example, the use of NIS with a catalytic amount of trifluoroacetic acid has been shown to be effective for the iodination of various aromatic and heteroaromatic compounds, a principle that can be extended to enone systems. organic-chemistry.org
Optimizing the synthesis of this compound is critical for its practical application. Key parameters that are often fine-tuned include reaction temperature, solvent, stoichiometry of reagents, and the choice of catalyst. For instance, in palladium-catalyzed cross-coupling reactions involving this compound, the choice of ligand and base can significantly impact the yield and purity of the product. d-nb.info
Automated systems and high-throughput screening have emerged as powerful tools for rapidly optimizing reaction conditions. beilstein-journals.org These technologies allow for the systematic variation of multiple parameters, leading to the identification of optimal conditions for yield and purity in a shorter timeframe compared to traditional methods. For example, the optimization of a Sonogashira coupling reaction involving this compound was achieved by systematically varying the solvent, temperature, and base, leading to a significant improvement in the yield of the desired polycyclic pyrrole (B145914) derivative. sci-hub.st
Below is a table summarizing optimization strategies for related reactions, which can be extrapolated to the synthesis of this compound.
| Reaction Type | Optimization Parameter | Effect on Yield/Purity |
| Sonogashira Coupling | Solvent and Temperature | Changing from toluene (B28343) at room temperature to THF at 60°C increased the yield of the final product from 0% to 68%. sci-hub.st |
| Iodination of Arenes | Catalyst System | Using an iron(III) triflimide catalyst generated in situ allowed for rapid and highly regioselective iodination under mild conditions. acs.orgacs.org |
| Hantzsch Dihydropyridine Synthesis | Reaction Sequence | Selective mono-saponification followed by alkylation of the resulting carboxylic acid provided a more controlled route to the unsymmetrical product. beilstein-journals.org |
Advanced Synthetic Approaches to Functionalized Cyclopentenones
The development of advanced synthetic methods has enabled the creation of highly functionalized and stereochemically complex cyclopentenone derivatives. These methods offer greater control over the molecular architecture and are crucial for the synthesis of biologically active molecules and natural products.
The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in modern organic synthesis. Enantioselective and diastereoselective methods allow for the preparation of single stereoisomers of chiral cyclic enones, which is often a requirement for their use in pharmaceutical applications.
Several powerful strategies have been developed for the asymmetric synthesis of cyclic enones. These include:
Organocatalysis: Chiral amines and other small organic molecules can catalyze the enantioselective Michael addition of nucleophiles to α,β-unsaturated enones, establishing a key stereocenter. mdpi.com For example, a new cinchona alkaloid-derived catalyst has been used for the highly enantioselective aza-Michael addition to cyclic enones. figshare.com
Metal-Catalyzed Reactions: Transition metal complexes with chiral ligands are widely used for enantioselective conjugate additions, allylic alkylations, and other transformations of cyclic enones. rsc.org Palladium-catalyzed reactions, in particular, have proven to be versatile for the synthesis of chiral cyclopentenones. researchgate.net
Photocycloadditions: Enantioselective [2+2] photocycloaddition reactions of cyclic enones with olefins, mediated by chiral Lewis acids, can produce highly enantioenriched cyclobutane (B1203170) products that can be further transformed into complex cyclic systems. acs.org
Diastereoselective reactions are also crucial for controlling the relative stereochemistry of multiple stereocenters. For example, the addition of allyltitanocenes to cyclic enones has been shown to proceed with good to high diastereoselectivity, depending on the ring size of the enone. acs.org Cationic cyclization reactions have also been employed to convert monocyclic enones into bicyclic precursors with high diastereoselectivity. nih.gov
The following table highlights some key findings in the enantioselective and diastereoselective synthesis of cyclic enones.
| Method | Catalyst/Reagent | Key Transformation | Enantiomeric/Diastereomeric Excess |
| Aza-Michael Addition | Cinchona alkaloid-derived C(9)-urea ammonium (B1175870) catalyst | Addition of tert-butyl β-naphthylmethoxycarbamate to cyclic enones | Up to 98% ee figshare.com |
| [2+2] Photocycloaddition | Chiral oxazaborolidine-AlBr₃ Lewis acid complex | Intermolecular reaction of cyclic enones with olefins | 82%–96% ee acs.org |
| Conjugate Addition | Palladium catalyst with chiral bipyridine-based ligand | Addition of ortho-substituted arylboronic acids to cyclic enones | Up to 99% ee rsc.org |
| Allylation | Allyltitanocenes | Addition to cyclic enones | Good to high diastereoselectivity acs.org |
| Aziridination | Base-promoted reaction | Reaction of cyclic enones with modified carbamates | Excellent diastereoselectivities rsc.org |
Achieving regiocontrol in the iodination of cyclopentenone systems is essential for synthesizing specific isomers. The position of the iodine atom can be directed by the choice of iodinating agent, the presence of activating or directing groups on the cyclopentenone ring, and the reaction conditions.
For instance, the iodination of hydroxylated aromatic ketones has been shown to be highly regioselective, with the position of iodination being directed by the existing substituents. arkat-usa.org While not directly on a cyclopentenone, this principle of substituent-directed halogenation is applicable. In cyclopentenone systems, the presence of a directing group can favor iodination at a specific position.
Iron(III)-catalyzed iodination using N-iodosuccinimide (NIS) has been developed as a highly regioselective method for the iodination of arenes. acs.orgacs.org This method's mild conditions and high regioselectivity could potentially be adapted for the specific iodination of cyclopentenone derivatives. The use of a powerful Lewis acid, such as iron(III) triflimide, activates the NIS, allowing for efficient iodination. acs.org
The principles of green chemistry are increasingly being integrated into the synthesis of halogenated cyclic enones to minimize environmental impact. ijnc.irrroij.com This involves the use of less hazardous reagents, renewable feedstocks, and more efficient catalytic processes. mdpi.com
Key aspects of green chemistry in this context include:
Catalysis: The use of catalytic amounts of reagents, rather than stoichiometric quantities, reduces waste. acs.org Both chemo- and biocatalysis are being explored to develop more sustainable synthetic routes. acs.org
Solvent Selection: The choice of solvent is a major consideration, as solvents often constitute the largest volume of waste in a chemical process. nih.gov The use of greener solvents or, ideally, solvent-free conditions is a key goal. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.
Recent research has focused on developing synthetic methods that align with these principles. For example, the use of microwave-assisted synthesis can reduce reaction times and energy consumption. mdpi.com The development of reactions that can be performed in water or other environmentally benign solvents is also a significant area of research.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, especially utilizing palladium, has become an indispensable tool in modern organic synthesis. The carbon-iodine bond in this compound is susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that facilitates the formation of new carbon-carbon bonds. This reactivity has been exploited in a range of named reactions, demonstrating the compound's utility as a synthetic building block.
Palladium-Catalyzed Transformations
Palladium catalysts are particularly effective in mediating cross-coupling reactions involving this compound. The general mechanism for these transformations typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific nature of the organometallic coupling partner in the transmetalation step defines the particular named reaction.
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. libretexts.orgrsc.org The reaction of 2-iodocycloenones, such as this compound, with various arylboronic acids has been shown to proceed efficiently under mild conditions using a heterogeneous palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This approach avoids the need for the phosphine (B1218219) ligands often required in homogeneous catalysis.
The reaction is typically performed at room temperature in a mixed solvent system like 1,2-dimethoxyethane (B42094) (DME) and water, with sodium carbonate as the base. organic-chemistry.org This method is noted for its use of inexpensive and low-toxicity reagents, and the catalyst can be recovered and reused multiple times without a significant drop in efficacy. organic-chemistry.org The scope of the reaction is broad, accommodating a variety of substituted arylboronic acids, including those with electron-donating and electron-withdrawing groups, as well as heteroaromatic boronic acids. organic-chemistry.org
| 2-Iodocycloenone | Arylboronic Acid | Conditions | Yield (%) |
|---|---|---|---|
| This compound | Phenylboronic acid | 10% Pd/C (5 mol %), Na₂CO₃, DME/H₂O (1:1), 25 °C | 98 |
| This compound | 4-Methylphenylboronic acid | 97 | |
| This compound | 4-Methoxyphenylboronic acid | 99 | |
| This compound | 3-Thiopheneboronic acid | 91 |
The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide array of functional groups. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. wikipedia.org
While specific examples detailing the Stille coupling of this compound are not as prevalent in the provided literature, the principles of the reaction are directly applicable. The reactivity of the carbon-halogen bond in the oxidative addition step generally follows the order I > Br > Cl. libretexts.org Therefore, this compound is an excellent substrate for this transformation. The sp²-hybridized vinyl iodide is a typical electrophilic partner in Stille couplings. wikipedia.org In related systems, α-iodoenones have been shown to react faster with nucleophiles than their α-bromoenone counterparts. The reaction can be used to synthesize complex molecules, such as functionalized δ,γ-unsaturated α-amino acid derivatives, from related bromo-enone substrates.
| Electrophile | Organostannane | Catalyst System | Solvent | General Conditions |
|---|---|---|---|---|
| This compound | R-Sn(Alkyl)₃ (e.g., vinyl, aryl) | Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) with optional ligands (e.g., AsPh₃) and additives (e.g., CuI) harvard.edu | DMF, Toluene, NMP libretexts.orgharvard.edu | Inert atmosphere, elevated temperatures (e.g., 60-110 °C) harvard.edu |
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org this compound and its derivatives are suitable substrates for this reaction, enabling the synthesis of various alkynylated cyclopentenone structures. lookchem.comscribd.com
The reaction proceeds through a catalytic cycle involving both palladium and copper. wikipedia.org The palladium cycle includes oxidative addition of the vinyl iodide, while the copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.org These reactions can be carried out under mild conditions and have been applied to the synthesis of polycyclic isoindoline (B1297411) derivatives through a tandem Sonogashira coupling/isomerization/cycloaddition sequence starting from substrates like this compound. lookchem.com
| Iodoalkenone Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Product Type |
|---|---|---|---|---|
| This compound lookchem.com | Terminal Alkynes | Pd(II) source, Cu(I) co-catalyst nih.gov | Amine base (e.g., Et₃N, i-Pr₂NH) organic-chemistry.org | 3-Alkynylcyclopent-2-enones |
| (Z)-3-Iodoalk-2-en-1-ols scribd.com | Terminal Alkynes | Pd catalyst scribd.com | Amine base scribd.com | Conjugated Enynols |
A palladium-catalyzed three-component coupling reaction involving an organic halide, a silylstannane (like Bu₃SnSiMe₃), and an allene (B1206475) provides an efficient route to substituted allylic silanes. acs.orgthieme-connect.de 3-Iodocyclopent-2-en-1-one has been successfully employed as the organic halide component in this transformation. acs.orgresearchgate.netresearchgate.net The reaction exhibits high regioselectivity, with the organic group (from the halide) adding to the central carbon of the allene and the silyl (B83357) group adding to a terminal carbon. acs.orgresearchgate.net
The reaction is typically catalyzed by Pd(dba)₂ in a solvent such as toluene at elevated temperatures. acs.org The use of an iodide as the halide is crucial, as it provides substantially higher yields compared to the corresponding bromide or chloride. acs.orgresearchgate.net This carbosilylation offers a powerful method for assembling three components into a more complex structure in a single step. acs.org
| Organic Halide | Allene | Silyl Source | Catalyst/Conditions | Yield (%) |
|---|---|---|---|---|
| 3-Iodocyclopent-2-en-1-one | 1,1-Dimethylallene | Bu₃SnSiMe₃ | Pd(dba)₂, Toluene, 80 °C, 7 h | 83 |
Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for forming carbon-carbon bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. snnu.edu.cnnih.gov In this context, this compound has been utilized as a coupling partner in the vinylation of γ-C(sp³)–H bonds of ketones. nih.gov
This transformation is directed by a practical aminooxyacetic acid auxiliary attached to the ketone. nih.gov The reaction is enabled by the use of 2-pyridone ligands in conjunction with a Pd(OAc)₂ catalyst and a silver salt oxidant (AgTFA) in hexafluoroisopropanol (HFIP) solvent at high temperatures. nih.gov A plausible mechanism involves the formation of a six-membered palladacycle intermediate via C-H activation, which then reacts with the this compound to afford the vinylated product. nih.gov This method provides a novel route for the late-stage functionalization of complex molecules. nih.gov
| Ketone Substrate (with auxiliary) | Vinylation Agent | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|
| N-(2,2-dimethyl-1-oxopentan-3-yl)oxy-2,2-dimethylpropanamide derivative | This compound | Pd(OAc)₂ (10 mol%), L11 (2-pyridone ligand, 50 mol%), AgTFA (2.0 equiv) | HFIP, 120 °C, air, 20 h | 75 |
Cycloaddition Reactions
The cyclopentenone framework is an excellent participant in cycloaddition reactions, where its electron-deficient double bond can react with various partners to form new ring systems. The substituents on the enone ring play a crucial role in modulating the reactivity and selectivity of these transformations.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgiitk.ac.in In this reaction, the cyclopentenone moiety of this compound acts as the dienophile (the 2π-electron component). libretexts.org The reaction's facility is enhanced by the presence of electron-withdrawing groups on the dienophile; therefore, the carbonyl group in the cyclopentenone ring activates the double bond for reaction with a conjugated diene (the 4π-electron component). libretexts.orgmasterorganicchemistry.com
The reaction proceeds in a concerted fashion, where the diene must adopt an s-cis conformation to allow for simultaneous bond formation between its termini and the dienophile. libretexts.org The stereochemical and regiochemical outcomes of the Diels-Alder reaction are highly predictable. For instance, the reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640) is a classic example demonstrating the "endo rule," where the substituents of the dienophile preferentially occupy the endo position in the bicyclic product. iitk.ac.in
A specific application involving a derivative of this compound is its use as a starting material in a one-pot Diels-Alder/oxidative aromatization sequence for the synthesis of illudalane sesquiterpenes. researchgate.net This highlights how the initial cycloadduct can be further transformed to access complex natural product scaffolds. The iodine substituent can be retained in the product for subsequent functionalization or can be eliminated depending on the reaction conditions.
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves the addition of a 1,3-dipole to a dipolarophile. nih.gov The electron-deficient alkene of the enone system in this compound serves as an excellent dipolarophile for a wide variety of 1,3-dipoles, such as azides, nitrones, nitrile oxides, and carbonyl ylides. organic-chemistry.orguchicago.edu
The mechanism is a concerted, pericyclic process, classified as a [4πs + 2πs] cycloaddition, similar to the Diels-Alder reaction. organic-chemistry.org The regioselectivity of the addition is governed by the frontier molecular orbitals (FMOs) of the dipole and the dipolarophile. nih.gov Typically, for an electron-deficient enone, the reaction is under normal electron demand, meaning the dominant interaction is between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the enone. nih.gov
An interesting application is seen in the synthesis of complex alkaloids, where an intramolecular 1,3-dipolar cycloaddition of a nitrone onto an enone system is a key step in assembling the core structure. mdpi.com For example, an oxime can be oxidized in situ with NaOCl to generate a nitrile oxide, which then undergoes an intramolecular [3+2] cycloaddition to form a fused isoxazoline (B3343090) ring system. mdpi.com Such strategies underscore the utility of the enone motif as a reliable dipolarophile in the synthesis of intricate molecular frameworks. mdpi.com
[3+2] Cycloadditions, which encompass 1,3-dipolar cycloadditions, are a versatile strategy for the synthesis of five-membered rings. uchicago.edu In this context, this compound typically serves as the two-atom (2π) component, reacting with a three-atom (4π) partner.
Palladium catalysis can be used to orchestrate tandem sequences that incorporate a [3+2] cycloaddition. As previously mentioned, the reaction of this compound with an azido-functionalized alkyne proceeds via a Sonogashira coupling followed by an intramolecular [3+2] cycloaddition. sci-hub.st Similarly, palladium-catalyzed reactions of o-iodostyrenes with cyclopropenones as C2 synthons proceed through a [3+2] cyclization followed by C-H activation to yield complex tetracyclic systems. rsc.org
Another strategy involves the reaction of nitrile ylides with the enone. Nitrile ylides, generated in situ, can react with the double bond of this compound to afford dihydropyrrole derivatives. These reactions showcase how the inherent reactivity of the enone can be harnessed to build diverse heterocyclic structures. The iodine atom can serve as a synthetic handle for post-cycloaddition modifications, further enhancing the synthetic utility of the resulting cycloadducts.
| Three-Atom Component (4π) | Two-Atom Component (2π) | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Azide (B81097) (in situ allene) | Derivative of this compound | Pd(Ph₃P)₂Cl₂/CuI | Fused Pyrrole | sci-hub.st |
| o-Iodostyrene derivative | Cyclopropenone | Palladium | Dihydroindeno-indene | rsc.org |
| Nitrile Oxide (from oxime) | Enone | NaOCl (in situ generation) | Fused Isoxazoline | mdpi.com |
| Triflatophosphane | Alkenes, Alkynes, Nitriles | Thermal | Azaphospholes | rsc.org |
Intramolecular Cycloaddition Reactions for Fused Ring Systems
The inherent reactivity of the enone and the carbon-iodine bond in this compound and its derivatives facilitates their use in intramolecular cycloaddition reactions to construct fused ring systems. These reactions often proceed through tandem or cascade sequences, where an initial coupling reaction sets the stage for the subsequent intramolecular cyclization.
A notable example involves a palladium-catalyzed sequential reaction that leads to the formation of fused polycyclic pyrrole derivatives. sci-hub.st In this process, this compound can be coupled with a suitably functionalized partner, such as 1-azido-2-(1-methoxyprop-2-ynyl)benzene, via a Sonogashira coupling. This is followed by a propargyl-allenyl isomerization, which generates a vinylallene intermediate. This intermediate then undergoes an intramolecular [3+2] cycloaddition with the azide group, leading to the formation of a fused polycyclic system after a series of subsequent transformations including denitrogenation and biradical coupling. sci-hub.st
Similarly, tandem sequences involving a [4+2] cycloaddition have been developed. For instance, a palladium-catalyzed coupling of a 3-halocyclopentenone derivative with a terminal alkyne bearing a diene moiety can be envisioned. Following the initial coupling, a propargyl-allenyl isomerization would generate a triene system poised for an intramolecular Diels-Alder reaction, thus constructing a fused bicyclic or tricyclic core. Research has demonstrated the feasibility of such tandem Pd-catalyzed coupling, propargyl-allenyl isomerization, and [4+2] cycloaddition sequences for the synthesis of diverse fused ring systems. sci-hub.st
These intramolecular cycloaddition strategies offer an efficient pathway to complex fused-ring scaffolds from relatively simple starting materials, highlighting the utility of this compound as a precursor in cascade reactions. The ability to control the reaction sequence and the stereochemical outcome makes this a powerful tool in synthetic organic chemistry. beilstein-journals.org
Nucleophilic Addition and Substitution Reactions
The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system, as well as the carbon atom bearing the iodine, makes this compound susceptible to a variety of nucleophilic attacks. These can be broadly categorized into regioselective coupling approaches, and conjugate additions.
Regioselective Bisanionic Coupling Approaches
The regioselective functionalization of the cyclopentenone ring can be achieved through bisanionic coupling approaches, allowing for the sequential introduction of two different electrophiles. While not explicitly detailed for this compound itself in the reviewed literature, the principles can be inferred from studies on analogous 3-halo-2-cyclopentenol derivatives. For instance, a 3-bromo-2-iodocyclopent-2-enol derivative can undergo a highly regioselective iodine-lithium exchange upon treatment with butyllithium. The resulting monolithium anion can then be trapped with a variety of electrophiles. A subsequent bromine-lithium exchange with tert-butyllithium (B1211817) generates a second anionic site for reaction with another electrophile, leading to 2,3-disubstituted cyclopentenols which can be oxidized to the corresponding cyclopentenones.
This stepwise, regioselective introduction of substituents is a powerful strategy for the synthesis of highly functionalized cyclopentenone cores. The choice of organolithium reagent and the reaction conditions are crucial for achieving the desired regioselectivity in the halogen-metal exchange.
Conjugate Addition Reactions to the Enone Moiety
The α,β-unsaturated ketone moiety of this compound is a classic Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. libretexts.org This reaction is a cornerstone of carbon-carbon bond formation and has been extensively utilized in the synthesis of complex molecules.
Organocuprates, also known as Gilman reagents, are particularly effective for achieving 1,4-conjugate addition to enones, with high selectivity over 1,2-addition to the carbonyl group. chemistryscore.commasterorganicchemistry.com The reaction of this compound with a chiral secondary alkylcopper reagent has been shown to proceed via conjugate addition to afford the corresponding 3-substituted cyclopentanone (B42830) with good yield and diastereoselectivity. nih.gov This highlights the utility of this method for creating stereochemically defined centers at the β-position of the cyclopentenone ring.
The general mechanism for the conjugate addition of an organocuprate to an enone involves the nucleophilic attack of the copper-bound organic group to the β-carbon of the enone. This generates a resonance-stabilized enolate intermediate, which is subsequently protonated upon workup to yield the final product. chemistryscore.com
| Nucleophile | Product Type | Key Features |
| Organocuprates (Gilman Reagents) | 3-Substituted Cyclopentanones | High selectivity for 1,4-addition. Allows for the introduction of a wide range of alkyl, vinyl, and aryl groups. |
| Enolates (Michael Donors) | 3-Substituted Cyclopentanones with extended carbon chains | A classic Michael reaction, forming a new carbon-carbon bond at the β-position. |
| Thiols | 3-Thio-substituted Cyclopentanones | Reversible addition, often used for protection or further functionalization. |
| Amines | 3-Amino-substituted Cyclopentanones | Can lead to aza-Michael addition products. |
Indoles, being excellent Michael donors at their 3-position, can also participate in conjugate addition reactions with cyclopentenone systems. nih.gov Iodine-catalyzed Michael addition of indoles to α,α′-bis(arylmethylene)cyclopentanones has been reported to yield the corresponding adducts with high efficiency and diastereoselectivity. nih.gov This suggests that similar transformations could be applied to this compound, providing a route to complex indole-containing cyclopentanones.
Rearrangement Reactions
The structural framework of this compound and its derivatives can be manipulated through various rearrangement reactions, leading to the formation of novel and complex molecular architectures. These include isomerizations of appended side chains and ring expansion reactions of the cyclopentenone core itself.
Propargyl-Allenyl Isomerization and Subsequent Claisen Rearrangements
Derivatives of this compound bearing a propargyl ether or a related propargyl-containing moiety can undergo a tandem reaction sequence initiated by a propargyl-allenyl isomerization. This isomerization, often base-catalyzed or metal-mediated, converts the propargyl group into a reactive allene. wikipedia.org This allene can then participate in a subsequent pericyclic reaction, such as a Claisen rearrangement.
The Claisen rearrangement is a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or a related system, which results in the formation of a γ,δ-unsaturated carbonyl compound. nih.gov In the context of a propargyl-allenyl isomerization, the newly formed allene can act as the π-system for a Claisen-type rearrangement. For instance, a propargyl vinyl ether derived from a cyclopentenone precursor can isomerize to an allenyl vinyl ether, which then undergoes a Claisen rearrangement to afford a cyclopentanone with a functionalized side chain at the α-position.
Tandem sequences involving Sonogashira coupling of this compound with a propargylic alcohol, followed by propargyl-allenyl isomerization and a subsequent Claisen rearrangement, have been developed to access complex molecular scaffolds. researchgate.net These cascade reactions are highly efficient in building molecular complexity from simple starting materials.
| Reaction Sequence | Intermediate | Final Product |
| Propargyl-Allenyl Isomerization -> Claisen Rearrangement | Allenyl vinyl ether | α-Allenic-γ,δ-unsaturated carbonyl compound |
| Sonogashira Coupling -> Propargyl-Allenyl Isomerization -> Claisen Rearrangement | Propargylated cyclopentenone -> Allenylated cyclopentenone | Cyclopentanone with a rearranged, functionalized side chain |
Carbene-Mediated Ring Expansion Reactions
Carbene-mediated ring expansion provides a powerful method for increasing the ring size of cyclic ketones. This transformation typically involves the reaction of a ketone with a diazo compound to generate a carbene, which then inserts into one of the adjacent C-C bonds of the ring, leading to a homologated ketone.
While specific examples of carbene-mediated ring expansion of this compound are not prominently featured in the surveyed literature, the general principle is well-established for other cyclic ketones. For example, the ring expansion of cyclobutanones to cyclopentenones using diazomethane (B1218177) is a known transformation. nih.gov It is conceivable that this compound could undergo a similar reaction to produce a 3-iodocyclohex-2-enone (B1625203) derivative.
The mechanism of this reaction involves the initial formation of a carbene from a precursor like diazomethane. The carbene then adds to the carbonyl group of the cyclopentenone to form a spiro-epoxide intermediate. This intermediate can then rearrange, with migration of one of the ring carbons to the adjacent carbon of the epoxide, resulting in the ring-expanded product. The regioselectivity of the carbon migration would be a key factor in determining the structure of the final product. The presence of the iodine atom and the double bond in this compound could influence the stability of the intermediates and the migratory aptitude of the adjacent carbon atoms. Further research in this area could open up new avenues for the synthesis of functionalized six-membered rings from readily available cyclopentenone precursors. wikipedia.org
Applications of 3 Iodocyclopent 2 Enone in Complex Molecule and Natural Product Synthesis
Role as a Key Intermediate in Total Synthesis
The strategic incorporation of 3-iodocyclopent-2-enone into synthetic routes has enabled the efficient construction of intricate molecular frameworks. Its ability to participate in various coupling reactions and cycloadditions has been pivotal in the total synthesis of several classes of natural products.
Total Synthesis of Illudalane Sesquiterpenes (e.g., Coprinol)
The illudalane sesquiterpenes are a family of natural products characterized by a unique tricyclic carbon skeleton. This compound has been utilized as a starting material in the synthesis of these complex molecules. For instance, a concise and divergent total synthesis of four illudalane sesquiterpenes, including coprinol (B12425608), has been reported. researchgate.net This synthetic strategy involves a key Suzuki cross-coupling reaction, highlighting the utility of the iodo-group on the cyclopentenone ring for introducing molecular complexity. researchgate.net In one approach, this compound is used to prepare a key indanone intermediate in five steps. researchgate.net Another strategy for the synthesis of coprinol and related alcyopterosins from the illudalane family employs a bimolecular regioselective [2+2+2] cyclotrimerization of alkynes. researchgate.net
Total Synthesis of Terpenoids (e.g., Bipolarolide D)
While a direct role of this compound in the published total synthesis of Bipolarolide D is not explicitly detailed, the synthesis of this complex sesterterpenoid showcases advanced synthetic strategies that are relevant to the application of versatile building blocks. Bipolarolide D possesses a unique 5/5/5/5 tetraquinane carbon backbone. nih.govnih.gov Its total synthesis was achieved through a robust and scalable route featuring a diastereoselective Pauson-Khand reaction, a highly efficient Rautenstrauch cycloisomerization, and a radical cyclization to construct the carbon framework. nih.govnih.gov The synthesis of such complex polycyclic systems often relies on the strategic use of functionalized cyclic precursors where a building block like this compound could conceptually be employed in alternative synthetic designs. youtube.com
Construction of Fused Polycyclic and Tricyclic Scaffolds
Synthesis of Spirocyclic Structures
Spirocyclic frameworks are prevalent in many natural products and are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov Various synthetic strategies have been developed for the construction of these challenging motifs. nih.govrsc.org These include organocatalytic methods and transition-metal-catalyzed reactions. rsc.orgnih.gov For instance, novel spirocyclic pyrrolidines have been synthesized in two steps from common cyclic ketones via a reaction with an in situ generated azomethine ylide. nih.gov The development of enantioselective methods for the synthesis of spirocycles has been a major focus, with organocatalysis playing a significant role in the exponential increase in reported methodologies. rsc.org Although a specific example starting from this compound is not highlighted in the provided context, its potential as a precursor to spirocyclic systems is conceivable through sequential annulation or rearrangement strategies.
Precursors to Bioactive Compounds and Pharmaceuticals
Natural products are a rich source of bioactive compounds with therapeutic potential. hubrecht.eu Fungi, in particular, produce a plethora of secondary metabolites, including clinically important drugs like penicillin and cyclosporine. hubrecht.eu The modification of these natural products is a key strategy in medicinal chemistry to improve their biological properties, such as activity, specificity, and pharmacokinetic profiles. mdpi.com this compound can serve as a precursor in the synthesis of novel analogs of bioactive compounds. Its functional handles allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. For example, the synthesis of the immunosuppressant tacrolimus (B1663567) and the antitumor agent epothilone (B1246373) B, which possess large macrocyclic lactone structures, demonstrates the importance of flexible and functionalized building blocks in constructing complex bioactive molecules. mdpi.com
Strategies for Modular Total Synthesis Utilizing this compound Building Blocks
Modular synthesis is a powerful strategy that allows for the rapid generation of analogs of a target molecule by combining different building blocks. caltech.edu This approach is particularly valuable in drug discovery for the exploration of structure-activity relationships. The reactivity of this compound makes it an ideal candidate for inclusion in modular synthetic routes. For example, a modular total synthesis of the antitumor natural product trioxacarcin A was achieved by deconstructing the molecule into five modular components that could be synthesized and then combined. caltech.edu This strategy enabled the synthesis of over 30 structurally diverse analogs. caltech.edu Similarly, a modular approach to the tetracyclic core of FD-838 was developed, featuring a catalytic asymmetric Stetter reaction. The use of versatile building blocks in such modular strategies is key to their success.
Late-Stage Functionalization and Diversification of Bioactive Natural Products Using this compound
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that allows for the modification of complex molecules, such as natural products, in the final steps of a synthetic sequence. This approach enables the rapid generation of structural analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties without the need for lengthy de novo synthesis. The introduction of new functional groups can significantly alter a molecule's bioactivity, solubility, and metabolic stability.
A notable application of this compound in this context is its use as a vinylating agent in palladium-catalyzed C(sp³)–H activation reactions. This methodology has been successfully employed for the late-stage diversification of the bioactive natural product (R)-muscone, a valuable ingredient in perfumery and traditional medicine. nih.gov
Researchers have developed a Pd(II)-catalyzed γ-C(sp³)–H activation protocol that utilizes a 2,2-dimethyl aminooxyacetic acid auxiliary. nih.gov The introduction of a 2-pyridone ligand was found to be crucial for enabling the activation of the typically less reactive γ-C–H bond. nih.gov This system demonstrated its utility in installing various functionalities, including a cyclopentenone moiety via vinylation with this compound. nih.gov
The reaction on a model ketone substrate demonstrated that the γ-C(sp³)–H vinylation using this compound proceeds efficiently, providing the desired vinylated product in a 75% yield. nih.gov This success highlighted the potential for applying this method to more complex, biologically active molecules. The selective functionalization of (R)-muscone showcased the practical utility of this approach for diversifying natural products at specific sites, offering a pathway to novel derivatives with potentially enhanced or modified biological profiles. nih.gov
The ability to use distinct catalytic conditions—with or without a specific ligand—also presents opportunities for sequential C–H functionalization at different positions (e.g., β and γ sites) on a complex scaffold like muscone, further expanding the accessible range of structural diversity. nih.gov
Table 1: Late-Stage Vinylation of a Ketone Substrate using this compound
This table details the specific experimental findings for the palladium-catalyzed γ-C(sp³)–H vinylation of a ketone, which serves as a model for the late-stage functionalization of more complex natural products. nih.gov
| Substrate | Reagent | Catalyst System | Conditions | Product | Yield (%) |
| N-(2,2-dimethyl-1-oxopentan-3-yl)oxy-2,2-dimethylpropan-1-amine | This compound | Pd(OAc)₂, 5-Nitro-2-pyridone (L11), AgTFA | HFIP, 120 °C, 20 h | γ-Vinylated Ketone | 75 |
Retrosynthetic Analysis and Strategy Development Involving 3 Iodocyclopent 2 Enone
Disconnection Strategies for Target Molecules with Cyclopentenone Motifs
The cyclopentenone ring is a common feature in a wide array of bioactive natural products, making the development of synthetic strategies to access this moiety a significant area of research. nih.gov When a target molecule contains a cyclopentenone core, several disconnection strategies can be envisioned. These disconnections are the reverse of well-established chemical reactions and are chosen to simplify the target structure in a logical manner.
A primary disconnection strategy for α,β-unsaturated carbonyl compounds, such as cyclopentenones, involves breaking the carbon-carbon double bond. This corresponds to an aldol-type condensation in the forward sense. rushim.rulkouniv.ac.in For a cyclopentenone, this would be an intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl compound. Further disconnection of the 1,4-dicarbonyl precursor can then be considered.
Another powerful approach is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which directly forms a cyclopentenone. The disconnection, therefore, involves the cleavage of the five-membered ring into these three components. The Nazarov cyclization, an electrocyclic ring closure of a divinyl ketone, presents another key disconnection strategy for accessing cyclopentenone cores. nih.gov
In the context of 3-iodocyclopent-2-enone, retrosynthetic analysis often leads to this building block when the target molecule features a substituted cyclopentenone ring where the C3 position is functionalized. For instance, in the total synthesis of illudalane sesquiterpenes, the indane core of the natural products can be retrosynthetically disconnected to reveal a cyclopentenone precursor that can be constructed using this compound. nih.govcore.ac.ukresearchgate.net This highlights a key strategy: recognizing that a complex substituent at the C3 position of a cyclopentenone can be installed via cross-coupling reactions, making the C-I bond of this compound a strategic disconnection point.
| Disconnection Strategy | Corresponding Forward Reaction | Applicability to Cyclopentenone Synthesis |
| Intramolecular Aldol | 1,4-Dicarbonyl Cyclization | General approach to substituted cyclopentenones. |
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Direct formation of the cyclopentenone ring. |
| Nazarov Cyclization | Divinyl Ketone Electrocyclization | Access to a variety of cyclopentenone derivatives. |
| C-C Cross-Coupling | Suzuki, Heck, Sonogashira, etc. | Functionalization at the C3 position, leading back to 3-halocyclopentenones. |
Synthon Identification and Functional Group Equivalents Pertaining to this compound
In retrosynthetic analysis, a disconnection generates idealized fragments called synthons, which are not actual reagents but rather represent the required reactivity at a certain position. nih.gov For each synthon, a corresponding synthetic equivalent, a real chemical reagent, must be identified.
Disconnecting a target molecule at the C3 position of a cyclopentenone ring via a cross-coupling reaction would generate a vinyl halide synthon. Specifically, if the disconnection leads to this compound, the key synthon is a β-acyl vinyl cation at the C3 position of the cyclopentenone ring. However, due to the electronics of the enone system, the C3 position is inherently electron-rich, making a cationic synthon "illogical." The actual reagent, this compound, overcomes this by having a carbon-iodine bond that can participate in palladium-catalyzed cross-coupling reactions, where the palladium insertion into the C-I bond effectively reverses the normal polarity.
Another important synthon derived from this compound is a β-acyl vinyl anion. This can be achieved through a metal-halogen exchange reaction, for instance, by treating this compound with an organolithium reagent. This in situ generation of a nucleophilic center at the C3 position allows for reactions with various electrophiles.
The cyclopentenone moiety itself can be considered a synthon for more complex structures. For example, in the synthesis of (±)-Agelastatin A, a diaminocyclopentenone serves as a key synthon, highlighting the versatility of functionalized cyclopentenone cores as building blocks. nih.gov
| Synthon | Description | Synthetic Equivalent |
| β-Acyl Vinyl Cation (at C3) | An electrophilic C3 position on the cyclopentenone ring. | This compound (in Pd-catalyzed cross-coupling reactions) |
| β-Acyl Vinyl Anion (at C3) | A nucleophilic C3 position on the cyclopentenone ring. | 3-Lithio-cyclopent-2-enone (generated in situ from this compound) |
| Cyclopentenone Core | A five-membered ring with an enone functionality. | This compound, Cyclopentenone, Functionalized cyclopentenones |
Application of Umpolung Chemistry in Retrosynthetic Design
Umpolung, or polarity inversion, is a powerful concept in organic synthesis that involves reversing the normal reactivity of a functional group. ethz.chegyankosh.ac.inwikipedia.org In the context of this compound, the α,β-unsaturated ketone system has a characteristic polarity: the carbonyl carbon is electrophilic, the α-carbon (C2) is electrophilic, and the β-carbon (C3) is nucleophilic in conjugate additions. Umpolung strategies aim to reverse this inherent reactivity.
The use of this compound in cross-coupling reactions is a prime example of umpolung thinking in retrosynthetic design. Normally, the β-carbon of an enone acts as an electrophile in Michael additions. However, by envisioning a disconnection at this position that corresponds to a cross-coupling reaction, we are retrospectively treating the β-carbon as a nucleophile (in the form of an organometallic species) or an electrophile that can undergo oxidative addition to a low-valent metal catalyst. This allows for the formation of carbon-carbon bonds that would be impossible under standard polar reactivity.
Hypervalent iodine reagents can be used to induce α-functionalization of enones, which represents an umpolung of the typical Morita-Baylis-Hillman type reactivity. researchgate.net This involves the generation of an enolonium species, which is highly electrophilic at the α-position. While this is not a direct application of this compound, it illustrates the broader concept of umpolung in enone chemistry.
A more direct application of umpolung involving a vinyl iodide is seen in phosphine-catalyzed [3+2] annulations. In these reactions, a vinyl iodide can give rise to a vinyl phosphonium (B103445) species, which then undergoes an α-umpolung coupling. researchgate.net This type of reactivity, where the α-carbon of the vinyl iodide derivative acts as a nucleophilic center, is a clear departure from its normal electrophilic character in many reactions.
Strategic Bond Disconnections and Their Hierarchical Prioritization
When planning the synthesis of a complex molecule, the order in which bonds are disconnected is crucial for developing an efficient and convergent synthetic route. The prioritization of these disconnections is based on several principles, including the identification of key structural motifs, the potential for symmetry, and the reliability of the corresponding bond-forming reactions. scripps.eduwordpress.com
For a target molecule containing a functionalized cyclopentenone ring that could be derived from this compound, the following hierarchical prioritization of disconnections can be considered:
Disconnect the most complex or sensitive functionalities first, especially those remote from the cyclopentenone core. This simplifies the molecule early on and protects sensitive groups from harsh reaction conditions that might be needed for the construction of the core.
Disconnect the bond connecting a substituent to the C3 position of the cyclopentenone ring. If this substituent can be introduced via a robust and high-yielding cross-coupling reaction, this is a highly strategic disconnection. This immediately simplifies the target to a more manageable precursor, this compound. This was a key strategic consideration in the synthesis of illudalane sesquiterpenes. nih.govresearchgate.netresearchgate.net
Disconnect the cyclopentenone ring itself. Once the substituents have been simplified, the ring can be disconnected using strategies like the intramolecular aldol, Pauson-Khand, or Nazarov disconnections. The choice among these will depend on the substitution pattern of the target and the availability of the required precursors. For instance, if the disconnection leads to a simple 1,4-dicarbonyl precursor, the aldol approach is favored.
Consider functional group interconversions (FGIs). At any stage, an FGI can be a strategic move to enable a more favorable disconnection. wordpress.com For example, a hydroxyl group on the cyclopentenone ring might be the result of a reduction of a ketone, which in turn could have been part of a 1,3-dicarbonyl system, opening up Claisen condensation disconnections.
The overarching goal is to reduce the complexity of the target molecule in the most efficient way, leading back to simple, readily available starting materials like this compound.
Inability to Generate Article on the "Theoretical Studies and Mechanistic Elucidation of this compound Reactions"
Following a comprehensive and exhaustive search for scholarly and scientific data pertaining to the chemical compound "this compound," it has been determined that there is insufficient available information to generate the requested article. The search was specifically targeted to align with the detailed outline provided, focusing on computational chemistry approaches and the elucidation of reaction mechanisms for this particular compound.
Despite employing a variety of targeted search queries aimed at uncovering research on:
Molecular modeling of reaction pathways and selectivity,
Quantum chemical calculations for structural insights,
Docking studies related to biological interactions of its derivatives,
Transition state analysis in its catalytic cycles,
Molecular dynamics simulations for ligand-receptor interactions, and
The elucidation of its reaction mechanisms,
the results consistently show a lack of specific studies focused on this compound. The available scientific literature does not appear to contain the detailed theoretical and mechanistic data required to populate the subsections of the requested article in a scientifically accurate and informative manner.
The strict adherence to the provided outline and the explicit instruction to focus solely on "this compound" precludes the use of data from analogous compounds or broader, less specific studies on cyclopentenones in general. To do so would violate the core requirements of the request and would not provide the specific, focused content that was solicited.
Therefore, due to the absence of specific research data on the theoretical and mechanistic aspects of this compound in the public domain, the generation of the requested article is not possible at this time. Any attempt to create the specified content would result in a product that is not based on factual, verifiable scientific research, and would therefore be misleading.
This outcome underscores a potential gap in the current chemical literature concerning the detailed computational and mechanistic analysis of this compound.
Theoretical Studies and Mechanistic Elucidation of 3 Iodocyclopent 2 Enone Reactions
Kinetics and Thermodynamics of 3-Iodocyclopent-2-enone Reactivity
Disclaimer: As of the current date, specific experimental or theoretical studies on the kinetics and thermodynamics of reactions involving this compound are not available in the reviewed scientific literature. To provide an authoritative overview of the potential reactivity of the cyclopentenone core, this section will detail the kinetics and thermodynamics of closely related and structurally similar compounds, namely 2-cyclopentenone and its methylated derivatives. The presence of a bulky iodine atom at the 3-position is expected to influence reaction rates and equilibria through steric and electronic effects, but the fundamental reaction pathways are likely to be analogous.
Theoretical and experimental investigations into the reactivity of cyclopentenones reveal a rich landscape of kinetic and thermodynamic behavior, primarily governed by the interplay of the carbonyl group and the carbon-carbon double bond. Studies on the thermal decomposition and reactions with radicals provide insight into the stability and reaction mechanisms of this class of compounds.
Detailed research into the gas-phase pyrolysis of 2-cyclopentenone has identified several unimolecular decomposition channels. nih.gov Computational studies, employing density functional theory, have elucidated the complex potential energy surfaces associated with these reactions. acs.org One significant pathway involves the decomposition of 2-cyclopentenone into ethylene, acetylene, and carbon monoxide through a two-step mechanism. This process is initiated by the simultaneous rupture of the C1–C5 and C3–C4 bonds, which faces a substantial reaction barrier of 102.39 kcal mol⁻¹. nih.govacs.org This high activation energy underscores the thermal stability of the cyclopentenone ring under moderate conditions. The reaction proceeds through a high-energy cyclopropenone intermediate. nih.govacs.org
The kinetics of cyclopentenone reactions with hydroxyl (OH) radicals, which are important in atmospheric chemistry, have been studied in detail. These reactions can proceed via two primary mechanisms: OH addition to the double bond and hydrogen abstraction. For 2-cyclopentenone, the reaction with OH radicals is relatively fast at room temperature, with a measured rate coefficient of 1.2 (±0.1) × 10⁻¹¹ cm³ s⁻¹. acs.orgnih.gov
Computational studies of the reaction between 2-cyclopentenone and the OH radical show that the reaction initially proceeds through the formation of a barrierless pre-reactive complex, which is 9.0 kJ mol⁻¹ more stable than the reactants. acs.org From this complex, the reaction can proceed through different transition states to form various addition intermediates. acs.org
The substitution pattern on the cyclopentenone ring significantly influences the reaction kinetics. For instance, the reaction of OH radicals with 2-methyl-2-cyclopenten-1-one (B72799) is slightly faster than with the parent 2-cyclopentenone, having a rate coefficient of 1.7 (±0.2) × 10⁻¹¹ cm³ s⁻¹ at room temperature. acs.orgnih.gov Conversely, the reaction with 3-methyl-2-cyclopenten-1-one (B1293772) is considerably slower, with a rate coefficient of 4.4 (±0.7) × 10⁻¹² cm³ s⁻¹. acs.orgnih.gov This highlights the sensitivity of the reaction rate to the position of substituents on the ring.
The temperature dependence of these reaction rates provides further insight into their mechanisms. The rate coefficients for the reactions of OH with 2-cyclopentenone and 2-methyl-2-cyclopenten-1-one decrease with increasing temperature, a behavior characteristic of reactions that proceed through a stable intermediate without a significant energy barrier. acs.org In contrast, the rate coefficient for the reaction with 3-methyl-2-cyclopenten-1-one shows a more complex temperature dependence, initially decreasing and then increasing at higher temperatures. nih.gov
Below are interactive data tables summarizing the kinetic and thermodynamic data for reactions of 2-cyclopentenone and its methyl-substituted derivatives.
Table 1: Kinetic Data for the Reaction of Cyclopentenone Derivatives with OH Radicals at Room Temperature
| Compound | Rate Coefficient (cm³ s⁻¹) |
| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ acs.orgnih.gov |
| 2-Methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ acs.orgnih.gov |
| 3-Methyl-2-cyclopenten-1-one | 4.4 (±0.7) × 10⁻¹² acs.orgnih.gov |
Table 2: Temperature Dependence of Rate Coefficients for the Reaction of Cyclopentenone Derivatives with OH Radicals
| Compound | Modified Arrhenius Expression (k(T) in cm³ s⁻¹) |
| 2-Cyclopenten-1-one | 1.2 × 10⁻¹¹ (T/300)⁰.²⁶ exp(6.7 kJ mol⁻¹/R {1/T – 1/300}) acs.orgnih.gov |
| 2-Methyl-2-cyclopenten-1-one | 1.7 × 10⁻¹¹ (T/300)⁶.⁴ exp(27.6 kJ mol⁻¹/R {1/T – 1/300}) acs.orgnih.gov |
| 3-Methyl-2-cyclopenten-1-one | 4.4 × 10⁻¹² (T/300)¹⁷.⁸ exp(57.8 kJ mol⁻¹/R {1/T – 1/300}) acs.orgnih.gov |
Table 3: Calculated Thermodynamic Data for the Reaction of 2-Cyclopentenone with OH Radicals
| Reaction Step | Relative Energy (kJ mol⁻¹) |
| Formation of Pre-reactive Complex | -9.0 acs.org |
| Transition State 1a | -3.1 acs.org |
| Transition State 2a | 5.6 acs.org |
Table 4: Calculated Activation Barrier for Thermal Decomposition of 2-Cyclopentenone
| Decomposition Pathway | Activation Energy (kcal mol⁻¹) |
| 2-Cyclopentenone → Ethylene + Acetylene + CO | 102.39 nih.govacs.org |
Advanced Characterization Techniques for 3 Iodocyclopent 2 Enone and Its Derivatives
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the molecular structure and assessing the purity of 3-iodocyclopent-2-enone. High-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique and complementary information.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement, HR-MS distinguishes the target compound from isomers or impurities with different molecular formulas. The technique measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a precise molecular formula.
For this compound (C₅H₅IO), the theoretical monoisotopic mass is 207.93851 Da. nih.gov An experimental HR-MS result that closely matches this value provides strong evidence for the compound's identity. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. Common fragmentation pathways for this molecule might include the loss of the iodine atom or the carbonyl group, leading to characteristic fragment ions that help to piece together the molecular structure.
| Technique | Application | Expected Data for this compound |
| HR-MS | Elemental Composition | Theoretical Monoisotopic Mass: 207.93851 Da nih.gov |
| Molecular Formula Confirmation | Formula: C₅H₅IO | |
| Structural Fragmentation | Potential Fragment Ions: [M-I]⁺, [M-CO]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting spectrum serves as a molecular "fingerprint."
The key functional groups in this compound are the α,β-unsaturated ketone. This system gives rise to two particularly strong and characteristic absorption bands. The carbonyl (C=O) stretching vibration is expected to appear in the region of 1680-1715 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibration, being part of the conjugated system, typically absorbs in the 1580-1640 cm⁻¹ region. Additional absorptions corresponding to C-H stretching and bending vibrations from the cyclopentene (B43876) ring would also be present. researchgate.netchemicalbook.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1680 - 1715 |
| Alkene (C=C) | Stretch | 1580 - 1640 |
| C-I | Stretch | 500 - 600 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for detailed structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while advanced 2D NMR experiments can reveal through-bond and through-space correlations, which are essential for confirming connectivity and determining stereochemistry. researchgate.net
In the ¹H NMR spectrum of this compound, the vinylic proton adjacent to the iodine atom would appear as a distinct signal, with its chemical shift influenced by the electronegativity of the iodine and the anisotropic effects of the carbonyl group. The two sets of methylene (B1212753) protons (at C4 and C5) would likely appear as complex multiplets due to spin-spin coupling with each other.
The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms of the ring. The carbonyl carbon would be the most downfield signal (typically >190 ppm), followed by the two sp² carbons of the double bond, and finally the two sp³ carbons of the methylene groups.
For derivatives of this compound, especially those with newly formed stereocenters, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable. researchgate.net NOESY experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of their relative stereochemistry. This is crucial for understanding reaction mechanisms and confirming the 3D structure of complex molecules. researchgate.net
X-ray Crystallographic Analysis for Absolute Configuration Determination
When a single crystal of a this compound derivative can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density of the atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule.
X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules. researchgate.net For a chiral derivative of this compound, this method can unambiguously establish the spatial arrangement of atoms at each stereocenter. The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.net Furthermore, the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonds or halogen bonds, which influence the physical properties of the compound. researchgate.net
Chiral Analytical Methods for Enantiomeric Excess Determination
In cases where derivatives of this compound are chiral, it is essential to determine the enantiomeric purity, or enantiomeric excess (e.e.), of the sample. Chiral analytical methods are designed to separate and quantify enantiomers, which are non-superimposable mirror images of each other.
The most common technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). unife.it This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. unife.itnih.gov Polysaccharide-based CSPs are widely used and have proven effective for a broad range of chiral compounds. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for 3-Iodocyclopent-2-enone Transformations
The vinyl iodide moiety of this compound is primed for transformations, particularly transition-metal-catalyzed cross-coupling reactions. Future research is intensely focused on developing novel catalytic systems that offer improved efficiency, selectivity, and broader substrate scope for these reactions.
Current research efforts are directed towards creating catalysts that can operate under milder conditions, reduce catalyst loading, and improve functional group tolerance. The development of sophisticated ligand scaffolds for metals like palladium, copper, and nickel is central to this endeavor. These advanced catalysts are envisioned to facilitate challenging cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, starting from this compound.
Furthermore, a significant emerging trend is the pursuit of catalytic asymmetric transformations. While the cyclopentenone core itself is achiral, its functionalization can generate stereocenters. The development of chiral catalysts that can control the stereochemical outcome of reactions involving this compound is a major goal. For instance, catalytic systems that can achieve enantioselective conjugate additions or subsequent functionalizations of the coupled products would provide direct access to complex, chirally-pure molecules of pharmaceutical interest. The principles behind catalytic asymmetric halofunctionalization of alkenes, which create chiral halogenated compounds, serve as an inspiration for developing stereoselective reactions based on this scaffold. researchgate.net
Table 1: Potential Catalytic Transformations of this compound
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Palladium/Phosphine (B1218219) Ligand | 3-Aryl/Alkenyl-cyclopentenone |
| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | 3-Alkynyl-cyclopentenone |
| Heck Coupling | Alkene | Palladium Catalyst | 3-Alkenyl-cyclopentenone |
| Buchwald-Hartwig Amination | Amine | Palladium/Specialized Ligand | 3-Amino-cyclopentenone |
| Carbonylative Coupling | Carbon Monoxide, Alcohol | Palladium Catalyst | Cyclopentenone-3-carboxylate |
Exploration of Bio-inspired and Biomimetic Synthesis Approaches
Biomimetic synthesis, which mimics nature's strategies for constructing complex molecules, offers a powerful paradigm for organic synthesis. wikipedia.org This approach often leads to highly efficient and elegant synthetic routes. Future research will likely explore bio-inspired pathways for the synthesis of the this compound core and its derivatives.
One promising avenue is mimicking the action of halogenase enzymes, which selectively incorporate halogen atoms into organic molecules in biological systems. The development of small-molecule catalysts that can replicate this enzymatic function could lead to novel, environmentally benign methods for synthesizing this compound from advanced precursors. This could involve an iodocyclization cascade of a suitable linear substrate, inspired by the polyene cyclizations that produce steroid and terpenoid scaffolds in nature. bioengineer.org
Additionally, there is a growing emphasis on using renewable resources as starting materials. Research into converting biomass-derived platform molecules, such as furfural, into the cyclopentenone scaffold is already underway. nih.gov An innovative route has been described for producing 3-methylcyclopent-2-enone from cellulose. nih.gov Integrating an efficient iodination step into such bio-based synthetic sequences represents a key goal for sustainable chemistry. These approaches align with the principles of green chemistry by reducing reliance on petrochemical feedstocks.
Expansion of this compound Applications in Drug Discovery and Medicinal Chemistry Research
The cyclopentenone ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds, including prostaglandins (B1171923) and various natural products with antimicrobial and anticancer properties. researchgate.netucl.ac.ukhuaxichemical.com The this compound derivative is a particularly attractive starting point for drug discovery campaigns.
The primary advantage of this compound in this context is its role as a versatile synthetic hub. The vinyl iodide functionality allows medicinal chemists to rapidly generate large libraries of analogues through various cross-coupling reactions. This process of diversification is crucial for systematic structure-activity relationship (SAR) studies, which aim to optimize a lead compound's potency, selectivity, and pharmacokinetic properties. technologynetworks.com
Future research will focus on using this compound to synthesize novel classes of compounds targeting a range of diseases. By coupling diverse fragments to the cyclopentenone core, researchers can explore new chemical space and identify compounds that interact with specific biological targets like kinases, proteases, or nuclear receptors. The resulting functionalized cyclopentenones are being investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. nih.govmdpi.com The introduction of different substituents allows for fine-tuning the molecule's electronic and steric properties to achieve desired biological effects.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how chemical reactions are designed and optimized. beilstein-journals.orgpsu.edu This emerging trend is highly relevant to the synthesis and application of this compound.
ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations with remarkable accuracy. researchgate.netrjptonline.org For this compound, this means that ML models could predict the yield and selectivity of a Suzuki coupling, for instance, under a given set of conditions (catalyst, ligand, solvent, temperature) before the experiment is ever run in the lab. This predictive power significantly reduces the time and resources spent on empirical optimization.
Furthermore, active learning and Bayesian optimization algorithms can guide experimental design in real-time. nih.govbeilstein-journals.org An automated synthesis platform could use these algorithms to intelligently explore the reaction space for a transformation of this compound, rapidly identifying the optimal conditions with a minimal number of experiments. duke.edu AI is also being applied to computer-aided synthesis planning (CASP), where algorithms propose novel synthetic routes to complex molecules. beilstein-journals.org In this context, AI could identify new ways to synthesize this compound or, more importantly, devise synthetic strategies that use it as a key building block for valuable target molecules. Finally, generative AI models can design novel molecules with desired properties from scratch, which could lead to new drug candidates based on the cyclopentenone scaffold. nih.gov
Table 2: Applications of AI/ML in this compound Chemistry
| AI/ML Application | Specific Task for this compound | Potential Impact |
|---|---|---|
| Predictive Modeling | Forecast the yield of a cross-coupling reaction. | Reduces trial-and-error experimentation. |
| Reaction Optimization | Identify optimal catalyst and solvent for a specific transformation. | Accelerates discovery of high-yielding reaction conditions. beilstein-journals.org |
| Computer-Aided Synthesis Planning (CASP) | Propose efficient synthetic routes to complex targets using this compound. | Facilitates the synthesis of novel, high-value compounds. |
| De Novo Molecular Design | Generate novel cyclopentenone derivatives with predicted biological activity. | Accelerates the identification of new drug discovery leads. nih.gov |
Q & A
Q. What are the established synthetic routes for preparing 3-iodocyclopent-2-enone, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via iodination of cyclopentenone derivatives. A validated five-step procedure involves halogenation under controlled temperatures (e.g., using N-iodosuccinimide in polar aprotic solvents like DMF at 0–25°C). Yield optimization requires monitoring stoichiometric ratios (e.g., iodine equivalents) and quenching side reactions (e.g., diiodination) through iterative thin-layer chromatography (TLC) analysis . For reproducibility, crystallographic validation (e.g., monoclinic P21/n symmetry, unit cell parameters a = 12.7072 Å, b = 11.2947 Å) ensures structural fidelity .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For this compound, SC-XRD data (CCDC 2047041) confirm bond angles (e.g., β = 95.807°) and atomic coordinates (see Table 2 in ). Complementary techniques include:
- NMR : NMR distinguishes carbonyl (δ ~200 ppm) and iodinated carbons (δ ~30 ppm).
- IR Spectroscopy : C=O stretches (~1700 cm) and C-I vibrations (~500 cm) validate functional groups.
Discrepancies between computational (DFT) and experimental data should be resolved via Rietveld refinement .
Advanced Research Questions
Q. How does this compound participate in γ-C(sp³)–H activation reactions, and what ligand systems enhance its reactivity?
Methodological Answer: In transition-metal catalysis, this compound acts as an electrophilic partner in γ-C(sp³)–H activation. Ligands like 2-pyridone (L11) increase Pd-catalyzed coupling efficiency by stabilizing oxidative addition intermediates. For example, ligand-enabled γ-C–H vinylation achieves 75% yield (vs. <30% without ligands) (see Scheme 2 in ). Key steps:
- Ligand Screening : Test bidentate vs. monodentate ligands via kinetic studies.
- Mechanistic Probes : Isotopic labeling (e.g., O quenching) identifies rate-determining steps.
- DFT Modeling : Compare transition-state energies to rationalize ligand effects .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound derivatives?
Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering) or polymorphism. To reconcile
- Variable-Temperature XRD : Capture conformational flexibility (e.g., β-phase transitions at T < 170 K) .
- Solid-State NMR : Compare chemical shifts with solution-state NMR to detect lattice effects.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···H contacts) influencing crystallographic packing .
Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?
Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic hotspots (e.g., iodine vs. carbonyl sites). For Suzuki-Miyaura couplings:
- Transition-State Modeling : Compare activation barriers for iodinated vs. non-iodinated pathways.
- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on regioselectivity.
- Benchmarking : Validate against experimental yields (e.g., 71% for β-arylated muscone derivatives) .
Methodological Frameworks
Q. Designing Experiments to Address Conflicting Reactivity Data
- Controlled Replication : Repeat reactions under inert atmospheres (Ar/glovebox) to exclude moisture/O interference.
- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation.
- Statistical Validation : Apply ANOVA to assess batch-to-batch variability (e.g., iodine purity) .
Q. Structuring Research Proposals Involving this compound
- Gap Analysis : Cite unresolved challenges (e.g., competing β-hydride elimination in HAT reactions) .
- Hypothesis-Driven Aims : Example: "Investigate steric effects of N-heterocyclic carbenes on Pd-catalyzed C–H functionalization using this compound."
- Risk Mitigation : Pre-screen ligands via high-throughput experimentation (HTE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
